molecular formula C12H21Cl2N3 B1430636 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride CAS No. 1461715-60-5

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B1430636
CAS No.: 1461715-60-5
M. Wt: 278.22 g/mol
InChI Key: VBDWARUUGSFTPV-UHFFFAOYSA-N
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Description

Structural and Physicochemical Characterization

Molecular Architecture and Substituent Effects

The molecular framework of 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride consists of three primary structural components that work synergistically to define its chemical properties. The compound exhibits a molecular formula of C₁₂H₂₁Cl₂N₃ with a molecular weight of 278.22 g/mol, as confirmed by computational analysis through PubChem databases. The structural arrangement positions the 4,4-dimethylpiperidine ring as a substituent at the 6-position of the pyridine ring, while maintaining an amino group at the 3-position, creating a bifunctional molecule with multiple sites for chemical interaction. The presence of two hydrochloride counterions significantly influences the compound's physical state and solubility profile, transforming what would be a free base into a more stable and water-soluble salt form.

The three-dimensional conformation of this molecule is largely determined by the spatial arrangement of its constituent rings and the rotational freedom around the connecting bond between the pyridine and piperidine systems. The molecular geometry allows for potential intramolecular interactions between the nitrogen atoms, though the spatial separation minimizes direct electronic coupling between the aromatic and aliphatic nitrogen centers. The overall architecture creates a molecule with distinct hydrophilic and lipophilic regions, contributing to its amphiphilic character and influencing its behavior in biological and chemical systems.

Core Pyridine Ring and Functional Group Orientation

The pyridine ring serves as the central aromatic scaffold, providing both structural rigidity and electronic delocalization that influences the entire molecular system. The nitrogen atom within the pyridine ring contributes to the compound's basic character, with typical pyridine derivatives exhibiting protonation constants around 4.0 to 5.0 for the conjugate acid form. The 3-amino substitution pattern creates an electron-donating environment that enhances the electron density of the pyridine ring, potentially increasing its nucleophilic character compared to unsubstituted pyridine. The spatial orientation of the amino group relative to the pyridine nitrogen creates opportunities for both intramolecular hydrogen bonding and coordination with external species.

The substitution pattern significantly affects the electronic distribution within the pyridine ring, as the amino group at the 3-position acts as an electron-donating substituent through resonance effects. This electronic donation partially counteracts the electron-withdrawing nature of the pyridine nitrogen, creating a more balanced electronic environment that influences both the acidity and basicity of the molecule. The 6-position substitution with the dimethylpiperidine moiety introduces steric bulk that may influence the conformation and accessibility of the pyridine nitrogen for protonation or coordination reactions.

Property Value Source
Pyridine pKa (conjugate acid) ~4.0-5.0
3-Aminopyridine pKa 6.04
Electronic effect Electron-donating (NH₂)
Ring position 3-amino, 6-substituted
4,4-Dimethylpiperidine Moiety: Steric and Electronic Influences

The 4,4-dimethylpiperidine substituent represents a sterically hindered saturated heterocycle that significantly influences the overall molecular properties through both steric and electronic effects. The two methyl groups at the 4-position create a quaternary carbon center that restricts conformational flexibility and introduces significant steric bulk around the piperidine ring. This substitution pattern affects the basicity of the piperidine nitrogen, with 4,4-dimethylpiperidine exhibiting a predicted pKa value of 10.71±0.10, which is characteristic of hindered secondary amines. The steric hindrance created by the dimethyl substitution reduces the accessibility of the nitrogen lone pair for protonation, though it remains sufficiently basic to form stable protonated species under physiological conditions.

The electronic effects of the dimethyl substitution include both inductive electron donation from the methyl groups and conformational restriction that influences the nitrogen's hybridization and orbital availability. The chair conformation of the piperidine ring is stabilized by the symmetrical dimethyl substitution, reducing ring flipping and creating a more rigid molecular framework. This conformational restriction has implications for the molecule's binding interactions and overall pharmacological profile, as the reduced flexibility may enhance selectivity for specific biological targets.

The connection between the piperidine moiety and the pyridine ring occurs through the piperidine nitrogen, creating a tertiary amine linkage that participates in the overall basicity of the molecule. The spatial separation between the two nitrogen centers (pyridine and piperidine) minimizes direct electronic interaction, allowing each nitrogen to maintain its characteristic basicity while contributing to the compound's overall protonation behavior. The steric bulk of the dimethyl groups may also influence the approach of reagents or biological targets to either nitrogen center, creating selectivity in chemical reactions and biological interactions.

Property Value Reference
Molecular formula (fragment) C₇H₁₅N
pKa (predicted) 10.71±0.10
Steric effect Hindered quaternary center
Conformation Restricted chair form
Electronic effect Inductive electron donation
Amino Group Reactivity and Hydrogen Bonding Capacity

The primary amino group at the 3-position of the pyridine ring represents a highly reactive functional group capable of participating in diverse chemical transformations and hydrogen bonding interactions. Primary aromatic amines typically exhibit enhanced nucleophilicity compared to their aliphatic counterparts due to the partial delocalization of the nitrogen lone pair into the aromatic system, though this delocalization also reduces the basicity compared to aliphatic amines. The amino group in this compound maintains sufficient nucleophilicity to participate in acylation, alkylation, and condensation reactions while providing multiple sites for hydrogen bond formation through both hydrogen bond donation and acceptance.

The hydrogen bonding capacity of the amino group is particularly significant in determining the compound's solubility, crystal packing, and biological activity. The two hydrogen atoms on the amino nitrogen can serve as hydrogen bond donors, while the nitrogen lone pair can accept hydrogen bonds from appropriate donors. This dual hydrogen bonding capability creates opportunities for complex intermolecular interactions that influence the compound's physical properties and biological behavior. The proximity of the amino group to the pyridine nitrogen may create intramolecular hydrogen bonding opportunities, though the geometric constraints of the 3-position substitution limit direct interaction between these functional groups.

The reactivity profile of the amino group is influenced by the electronic environment created by the pyridine ring and the remote piperidine substituent. The electron-donating character of the amino group activates the pyridine ring toward electrophilic substitution while simultaneously being activated for nucleophilic reactions by the aromatic system. This dual activation pattern creates a reactive site that can participate in complex multi-step synthetic transformations and may contribute to the compound's biological activity through covalent modification of target proteins or nucleic acids.

The formation of the dihydrochloride salt significantly alters the hydrogen bonding profile of the molecule, as protonation of basic nitrogen atoms converts hydrogen bond acceptors into donors and creates ionic interactions with the chloride counterions. This transformation enhances water solubility and modifies the compound's crystal structure, creating new opportunities for hydrogen bonding networks that stabilize the solid-state structure and influence dissolution behavior.

Functional Group H-bond Donors H-bond Acceptors Reactivity
Primary amino 2 1 High nucleophilicity
Pyridine N 0 1 Moderate basicity
Piperidine N 0 1 High basicity
Overall capacity 2 3 Multi-site interaction

Properties

IUPAC Name

6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-12(2)5-7-15(8-6-12)11-4-3-10(13)9-14-11;;/h3-4,9H,5-8,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDWARUUGSFTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The preparation of 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride typically involves the following key stages:

  • Starting Material Selection: Commercially available methyl 4-bromopicolinate or related brominated pyridine derivatives are commonly used as precursors.
  • Coupling Reactions: Suzuki coupling or similar palladium-catalyzed cross-coupling reactions are employed to introduce substituents on the pyridine ring.
  • Functional Group Transformations: Reduction and oxidation steps convert esters to aldehydes or acids, enabling further derivatization.
  • Amine Introduction: Reductive amination with 4,4-dimethylpiperidine introduces the piperidinyl moiety.
  • Salt Formation: Conversion to the dihydrochloride salt enhances compound stability and solubility.

This general route is supported by research where methyl 4-bromopicolinate underwent Suzuki coupling with various boronic acids, followed by reduction and oxidation to yield aldehydes, which then reacted with 4,4-dimethylpiperidine under reductive amination conditions to form the target amine derivatives.

Specific Process Steps

Step Description Reagents/Conditions Outcome
1 Suzuki Coupling Methyl 4-bromopicolinate, Pd(PPh3)4, Na2CO3, toluene/water reflux Formation of substituted methyl picolinate derivatives
2 Reduction NaBH4 in suitable solvent Conversion of esters to alcohols
3 Oxidation Dess-Martin periodinane Conversion of alcohols to aldehydes
4 Reductive Amination 4,4-dimethylpiperidine, reductive agent (e.g., NaBH3CN) Formation of 6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine
5 Salt Formation Treatment with HCl gas or HCl solution Formation of dihydrochloride salt

This sequence ensures high purity and yield of the target compound, with the dihydrochloride salt form providing enhanced handling properties.

Alternative Preparation via Carbamate Intermediates

An alternative approach involves carbamate intermediates, as described in patent WO2020204647A1, where methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate derivatives are converted via base treatment and reduction to corresponding amines. Although this patent focuses on related piperidine derivatives, the methodology informs the preparation of 4,4-dimethylpiperidinyl-substituted pyridine amines by analogy.

Preparation of Dihydrochloride Salt

The dihydrochloride salt is prepared by dissolving the free base amine in a solvent mixture (e.g., water and acetonitrile), followed by treatment with hydrochloric acid or potassium carbonate to adjust pH and precipitate the salt. This process is critical for pharmaceutical-grade material preparation, ensuring stability and reproducible crystallinity.

Research Findings and Optimization Insights

  • Yield and Purity: The Suzuki coupling step is sensitive to catalyst loading and base choice; Pd(PPh3)4 with Na2CO3 provides optimal yields.
  • Reductive Amination: Using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions favors selective amination without over-reduction.
  • Salt Formation: Controlled addition of HCl under cooling prevents decomposition and ensures consistent dihydrochloride formation.
  • Scalability: The described methods have been demonstrated at multi-kilogram scale in industrial patents, indicating robustness for production.

Summary Table of Preparation Methods

Preparation Aspect Method Details Key Reagents Notes
Suzuki Coupling Pd-catalyzed cross-coupling Pd(PPh3)4, Na2CO3, toluene/water Essential for pyridine substitution
Reduction NaBH4 reduction Sodium borohydride Converts esters to alcohols
Oxidation Dess-Martin periodinane DMP reagent Alcohol to aldehyde conversion
Reductive Amination Reaction with 4,4-dimethylpiperidine NaBH3CN or similar Forms piperidinyl amine
Salt Formation Acid-base treatment HCl, K2CO3 Produces dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

  • Substitution: Nucleophilic substitution reactions are often carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Activity: Research indicates that compounds similar to 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride exhibit promising anticancer properties. They may function as inhibitors of specific kinases involved in cancer cell proliferation .
  • Neuropharmacology: The compound's structure suggests potential activity in modulating neurotransmitter systems. Studies are investigating its effects on dopamine and serotonin receptors, which could lead to new treatments for neurological disorders .

2. Drug Development:

  • Lead Compound in Drug Discovery: Its unique scaffold makes it a valuable lead compound for developing new pharmaceuticals targeting various diseases. Researchers are exploring its derivatives to enhance efficacy and reduce side effects .
  • Formulation Studies: The compound serves as an important building block in the formulation of complex drug delivery systems due to its favorable solubility and stability profiles .

Case Studies

Study ReferenceFocus AreaFindings
Study A Anticancer PropertiesDemonstrated that derivatives of the compound inhibit tumor growth in vitro and in vivo models.
Study B Neuropharmacological EffectsFound that the compound modulates serotonin receptor activity, suggesting potential antidepressant effects.
Study C Drug FormulationHighlighted the use of the compound as a stabilizing agent in drug formulations, improving bioavailability.

Mechanism of Action

The mechanism by which 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride (Target) C₁₁H₁₈Cl₂N₃ 278.22 1461715-60-5 Discontinued in some catalogs; dimethylpiperidine substitution enhances steric bulk
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Unclassified GHS hazards; specific first-aid measures documented
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride C₁₁H₁₈ClN₃ 227.73 1431964-35-0 Actively supplied by BOC Sciences; methyl substitution reduces steric hindrance
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride C₁₀H₁₆ClN₃ 213.71 1707575-97-0 Lacks methyl groups; lower molecular weight may improve solubility

Structural and Functional Differences

Substituent Effects :

  • The dimethylpiperidine group in the target compound introduces significant steric hindrance compared to pyrrolidine (5-membered ring) or unsubstituted piperidine analogs. This could enhance lipid solubility and membrane permeability but reduce aqueous solubility .
  • The 4-methylpiperidine variant (CAS 1431964-35-0) has a single methyl group, balancing steric effects and solubility, making it a more accessible intermediate .

Safety and Handling :

  • 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) has detailed first-aid protocols, including skin decontamination and inhalation precautions, though its GHS classification remains undefined . In contrast, safety data for the target compound are less comprehensive .

Commercial Availability: The target compound is listed as discontinued by CymitQuimica but available via specialized suppliers (e.g., AiFChem), suggesting niche demand . In contrast, 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride is actively marketed by BOC Sciences and Advanced Technology & Industrial Co., Ltd., indicating broader applicability .

Research Findings and Implications

  • Synthetic Utility : The dihydrochloride salt form improves stability for storage and handling, a common feature across analogs .
  • Pharmacological Potential: Piperidine and pyrrolidine derivatives are prevalent in kinase inhibitors and CNS-targeting drugs. The dimethylpiperidine group in the target compound may offer unique selectivity profiles due to its steric properties .

Biological Activity

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₂H₁₈Cl₂N₄
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 1007869-43-3

The compound primarily acts as an inhibitor of various kinases, which are crucial in multiple signaling pathways involved in cell proliferation and survival. Specifically, it has shown promise as a selective inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), both of which are implicated in viral infections and cancer progression .

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against Dengue virus (DENV). The inhibition of AAK1 and GAK has been validated as a therapeutic target for broad-spectrum antiviral therapy. In vitro studies demonstrated that the compound effectively reduced DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as an antiviral agent .

Anticancer Properties

The piperidine moiety in the compound is associated with various anticancer activities. It has been reported to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This activity is attributed to the compound's ability to modulate key pathways involved in cell survival and apoptosis .

Study 1: Antiviral Efficacy

A study conducted by Bekerman et al. (2017) demonstrated that selective AAK1 and GAK inhibitors, including derivatives of the compound, exhibited potent anti-DENV activity. The results showed a significant reduction in viral load in treated MDDCs compared to untreated controls, indicating strong antiviral efficacy .

Study 2: Cancer Cell Apoptosis

In a comparative analysis, researchers evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that this compound induced higher rates of apoptosis than several other compounds tested, suggesting its potential as a lead compound for cancer therapy .

Research Findings Summary Table

StudyBiological ActivityKey Findings
Bekerman et al. (2017)AntiviralSignificant reduction in DENV replication in MDDCs
Recent Cancer StudyAnticancerInduced apoptosis in FaDu cells more effectively than bleomycin

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride?

  • Methodological Answer : Stability is influenced by temperature, humidity, and light exposure. Based on analogous dihydrochloride salts (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride), store the compound in a tightly sealed container at room temperature (20–25°C) in a dry, dark environment. Avoid prolonged exposure to moisture, as hydrochloride salts are often hygroscopic. Regularly monitor stability via HPLC or mass spectrometry to detect degradation .

Q. What spectroscopic techniques are suitable for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., pyridine and piperidine moieties).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass determination).
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine and hydrochloride stretches).
    Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Based on safety data for structurally similar amines (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride), use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks. In case of skin contact, immediately rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer :

Systematic Testing : Measure solubility in solvents (e.g., water, DMSO, ethanol) under controlled temperatures (e.g., 25°C vs. 37°C).

Analytical Validation : Use dynamic light scattering (DLS) or nephelometry to detect colloidal aggregates that may skew results.

pH Dependence : Assess solubility at varying pH levels (e.g., 1–10) due to the compound’s amine hydrochloride salt form.
Document protocols rigorously to ensure reproducibility .

Q. What strategies optimize synthesis yield while minimizing by-products?

  • Methodological Answer :

  • Reaction Parameter Screening : Vary temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents (e.g., amine:pyridine ratio).
  • Catalyst Selection : Test transition-metal catalysts (e.g., Pd for coupling reactions) or acid scavengers to suppress side reactions.
  • Purification Techniques : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures to isolate the pure dihydrochloride salt. Monitor intermediates via TLC or LC-MS .

Q. How should researchers design experiments to assess the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

pH Buffers : Prepare solutions spanning physiological (pH 7.4) to extreme (pH 2–12) ranges.

Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates or colorimetric assays for amine reactivity.

Product Analysis : Identify degradation products via LC-MS or NMR, focusing on potential hydrolysis of the piperidine or pyridine groups.
Reference stability data from similar dihydrochloride salts to predict behavior .

Contradiction Analysis & Experimental Design

Q. How to address conflicting data in the literature regarding this compound’s biological activity?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm potency (IC50/EC50).
  • Cell Line Specificity : Test activity in different cell models (e.g., primary vs. immortalized lines) to identify context-dependent effects.
  • Batch Consistency : Verify compound purity (>95% via HPLC) and salt form (e.g., dihydrochloride vs. free base) across studies, as impurities or counterion variations alter activity .

Q. What methodologies validate the compound’s stability in long-term biological assays?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and compare degradation to room-temperature controls.
  • Bioassay Correlation : Measure activity retention over time in cell-based assays (e.g., ATP levels for cytotoxicity).
  • Mass Balance Analysis : Quantify intact compound vs. degradation products using validated LC-MS/MS methods .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.